molecular formula C26H22FN3O4S B2486068 N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894553-75-4

N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2486068
CAS RN: 894553-75-4
M. Wt: 491.54
InChI Key: PYYXQGMBJTZUTN-UHFFFAOYSA-N
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Description

The compound is part of a class known for various biological activities, such as antibacterial and anti-inflammatory properties. These compounds are typically synthesized through sequences of reactions involving key intermediates like 2-aminobenzothiazole, chloroacetyl chloride, and others, characterized by their unique spiro[indoline-3,2'-thiazolidin]-structure (Borad et al., 2015).

Synthesis Analysis

Synthesis involves reactions between various precursors, including 2-aminobenzothiazole, chloroacetyl chloride, isatin, and Thioglycolic acid. These steps are vital for constructing the thiazolidin backbone and the spiro arrangement, which are central to the biological activities of these compounds (Borad et al., 2015).

Molecular Structure Analysis

The structural analysis of these compounds typically involves elemental analyses and various spectroscopic techniques, confirming the formation of the desired heterocycles and their distinct molecular features, pivotal for their biological efficacy (Borad et al., 2015).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their structural composition, particularly the presence of the thiazolidin ring and spiro[indoline-3,2'-thiazolidin] structure. Their reactions, such as with halogens or nucleophiles, are crucial for further derivatization and biological activity modulation (Borad et al., 2015).

Physical Properties Analysis

The physical characteristics, including solubility, melting point, and crystalline structure, are determined by the core thiazolidine structure and substituents on the phenyl rings. These properties are essential for drug formulation and bioavailability (Borad et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are primarily dictated by the functional groups present in the molecular framework. These chemical attributes influence the pharmacological profile and interaction of these compounds with biological targets (Borad et al., 2015).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-2-34-22-10-6-4-8-20(22)28-23(31)15-29-21-9-5-3-7-19(21)26(25(29)33)30(24(32)16-35-26)18-13-11-17(27)12-14-18/h3-14H,2,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYXQGMBJTZUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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